REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([S:16][CH:17]([CH2:23][CH2:24][CH2:25][CH3:26])[C:18]([O:20]CC)=[O:19])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].Cl>C(O)C>[C:12]([C:9]1[CH:8]=[C:7]([S:16][CH:17]([CH2:23][CH2:24][CH2:25][CH3:26])[C:18]([OH:20])=[O:19])[CH:6]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[C:10]=1[OH:11])([CH3:13])([CH3:14])[CH3:15] |f:1.2|
|
Name
|
ethyl 2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)hexanoate
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Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC(C(=O)OCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dispersed in 300 ml
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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TEMPERATURE
|
Details
|
was heated on a steam bath at the boiling point
|
Type
|
TEMPERATURE
|
Details
|
under gentle reflux for about 90 minutes with occasional stirring
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into 2000 ml
|
Type
|
CUSTOM
|
Details
|
The white precipitate formed upon acidification
|
Type
|
CUSTOM
|
Details
|
was obtained by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization (twice) of the precipitate from a methylene chloride-hexane mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC(C(=O)O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |